molecular formula C6H12N2O B14891003 N-ethylazetidine-1-carboxamide

N-ethylazetidine-1-carboxamide

Cat. No.: B14891003
M. Wt: 128.17 g/mol
InChI Key: IYXCXVJHLUYQDO-UHFFFAOYSA-N
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Description

N-ethylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with the molecular formula C6H12N2O. It belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylazetidine-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of N-ethylazetidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of N-ethylazetidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-ethylazetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylazetidine-1-carboxylic acid, while reduction can produce N-ethylazetidine .

Scientific Research Applications

N-ethylazetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of N-ethylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Similar Compounds

  • Azetidine-2-carboxylic acid
  • N-methylazetidine-1-carboxamide
  • N-ethylazetidine-2-carboxamide

Uniqueness

N-ethylazetidine-1-carboxamide is unique due to its specific structural features and reactivity. The presence of the ethyl group on the nitrogen atom and the carboxamide functional group imparts distinct chemical and biological properties compared to other azetidine derivatives .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-ethylazetidine-1-carboxamide

InChI

InChI=1S/C6H12N2O/c1-2-7-6(9)8-4-3-5-8/h2-5H2,1H3,(H,7,9)

InChI Key

IYXCXVJHLUYQDO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC1

Origin of Product

United States

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